molecular formula C23H32N8O7 B235793 Arginyl-glycyl-aspartyl-tryptophan CAS No. 144161-76-2

Arginyl-glycyl-aspartyl-tryptophan

Cat. No.: B235793
CAS No.: 144161-76-2
M. Wt: 532.5 g/mol
InChI Key: IACNLTVRZIHFQK-XIRDDKMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-glycyl-aspartyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Arginyl-glycyl-aspartyl-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Arginyl-glycyl-aspartyl-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell signaling.

    Medicine: Investigated for its potential in wound healing and tissue engineering due to its role in cell adhesion and migration.

    Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion

Mechanism of Action

The mechanism of action of arginyl-glycyl-aspartyl-tryptophan involves its interaction with integrin receptors on cell surfaces. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell adhesion, migration, and survival. This interaction is crucial for processes such as wound healing, tissue regeneration, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arginyl-glycyl-aspartyl-tryptophan is unique due to the presence of tryptophan, which can undergo specific chemical reactions such as oxidation to kynurenine. This property makes it valuable for studying oxidative stress and its effects on peptide structure and function .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACNLTVRZIHFQK-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162626
Record name Arginyl-glycyl-aspartyl-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144161-76-2
Record name Arginyl-glycyl-aspartyl-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144161762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-glycyl-aspartyl-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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